1-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide formate
Description
The compound 1-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide formate is a sulfonamide derivative featuring a 2-chlorophenyl group, a methanesulfonamide core, and a substituted ethyl side chain containing dimethylamino and furan-2-yl moieties. The formate counterion likely enhances solubility and crystallinity, as seen in other pharmaceutically relevant salts .
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]methanesulfonamide;formic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S.CH2O2/c1-18(2)14(15-8-5-9-21-15)10-17-22(19,20)11-12-6-3-4-7-13(12)16;2-1-3/h3-9,14,17H,10-11H2,1-2H3;1H,(H,2,3) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUHSAMVJCTWPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)CC1=CC=CC=C1Cl)C2=CC=CO2.C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide formate typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorophenyl, is often prepared through chlorination of phenyl compounds.
Introduction of the Dimethylamino Group: This step involves the reaction of the chlorophenyl intermediate with dimethylamine under controlled conditions.
Incorporation of the Furan Ring: The furan ring is introduced through a coupling reaction with a suitable furan derivative.
Formation of the Methanesulfonamide Moiety: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide formate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide formate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogs in Sulfonamide Therapeutics
Sulfonamides are a well-studied class of compounds due to their antimicrobial, antiviral, and enzyme-inhibitory properties. Key comparisons include:
N-(2-Chlorophenylsulfonyl)-2-methylpropanamide ()
- Structure: Shares the 2-chlorophenylsulfonyl group but lacks the dimethylamino-furan-ethyl chain.
- Conformational Analysis : The antiperiplanar arrangement of N–H and C=O bonds in the sulfonamide core is conserved, but the dihedral angle between the benzene ring and the sulfonamide group (87.4°) differs slightly from other analogs (79.8°–89.0°), influencing crystal packing and hydrogen bonding .
Ranitidine-Related Compounds ()
- Ranitidine Diamine Hemifumarate: Contains a 5-[(dimethylamino)methyl]furan-2-yl group linked to a sulfonamide ethyl chain but lacks the 2-chlorophenyl moiety. The hemifumarate salt improves stability, analogous to the formate counterion in the target compound .
- N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphan-yl]ethyl}-2-nitroacetamide: A ranitidine impurity with a nitroacetamide group instead of methanesulfonamide, highlighting how substituent variations alter metabolic pathways and toxicity profiles .
Substituted Acetamide and Benzimidazole Derivatives
U-51754 ()
- Structure: 2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl acetamide.
- Comparison: Shares the dimethylamino group but replaces the sulfonamide-furan system with a dichlorophenyl-acetamide scaffold. The cyclohexyl group may enhance lipophilicity compared to the target compound’s ethyl chain .
2-(1H-Benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide ()
- Structure: Features a benzimidazole-sulfonamide hybrid with a dimethylamino substituent.
- Relevance : Demonstrates the role of hydrogen bonding in stabilizing crystal structures, a property critical for the target compound’s formulation .
Physicochemical and Pharmacological Properties
Key Observations :
- The dimethylamino-furan-ethyl chain resembles ranitidine’s pharmacophore but with a branched ethyl group, which could impact solubility and bioavailability .
- The formate counterion likely improves aqueous solubility compared to hemifumarate or free-base forms .
Q & A
Q. What are the optimal synthetic routes for 1-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide formate?
The synthesis typically involves two key steps: (1) formation of the sulfonamide core via nucleophilic substitution between 1-(2-chlorophenyl)methanesulfonyl chloride and a 2-(dimethylamino)-2-(furan-2-yl)ethylamine intermediate, and (2) subsequent formate salt formation. Critical parameters include temperature control (0–5°C for amine activation), solvent selection (e.g., dichloromethane or DMF), and use of a base like triethylamine to neutralize HCl byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to achieve >95% purity .
Q. How is the compound’s structural integrity confirmed during synthesis?
Structural confirmation relies on spectroscopic methods:
- NMR : H and C NMR verify the sulfonamide linkage (δ 3.1–3.3 ppm for S–CH), furan protons (δ 6.2–7.4 ppm), and dimethylamino group (δ 2.2–2.5 ppm).
- IR : Peaks at ~1150 cm (S=O stretching) and ~1600 cm (furan C=C).
- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H] at m/z 413.1) and fragmentation patterns .
Q. What solvents are suitable for solubility and stability studies?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. For stability, avoid aqueous buffers with pH > 8, as the dimethylamino group may hydrolyze. Pre-formulation studies using UV-Vis spectroscopy (λ~260 nm) and LC-MS are recommended to assess degradation under varying pH and temperature conditions .
Q. What are common impurities observed during synthesis, and how are they mitigated?
Major impurities include:
- Unreacted sulfonyl chloride (retention time ~3.5 min in HPLC): Controlled by stoichiometric excess of the amine intermediate.
- Oxidation byproducts (e.g., sulfonic acid): Minimized by inert atmosphere (N) and avoiding prolonged exposure to light .
Q. How is the compound’s biological activity initially screened?
Primary screens involve enzyme inhibition assays (e.g., kinase or protease targets) at 10 μM concentration, with ATP/GTP competition studies to validate specificity. Cell-based assays (e.g., cytotoxicity in HEK293 or HeLa cells) are conducted using MTT or resazurin assays .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions often arise from assay conditions (e.g., buffer ionic strength, ATP concentrations) or compound purity. Strategies:
- Orthogonal assays : Use surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic validation.
- Metabolite profiling : LC-MS to rule out degradation products interfering with activity .
Q. What is the role of stereochemistry in modulating biological activity?
The dimethylamino-furan ethyl moiety introduces a chiral center. Enantiomers can be separated via chiral HPLC (Chiralpak AD-H column) and tested separately. Computational docking (AutoDock Vina) predicts differential binding to targets like G-protein-coupled receptors due to steric clashes in one enantiomer .
Q. How can reaction mechanisms for sulfonamide formation be elucidated?
Mechanistic studies employ:
- Kinetic isotope effects : Compare / for amine proton transfer.
- DFT calculations : Simulate transition states (e.g., B3LYP/6-31G* level) to identify rate-determining steps (e.g., nucleophilic attack vs. leaving group departure) .
Q. What strategies optimize yield in scale-up synthesis?
- Flow chemistry : Continuous reactors improve heat transfer and reduce side reactions.
- Design of Experiments (DoE) : Multi-variable optimization (temperature, solvent ratio, catalyst loading) to identify robust conditions .
Q. How does the compound interact with cytochrome P450 enzymes?
CYP inhibition is assessed using human liver microsomes and LC-MS-based metabolite tracking (e.g., midazolam hydroxylation assay). Molecular dynamics simulations (AMBER) model binding to CYP3A4’s heme pocket, highlighting hydrophobic interactions with the chlorophenyl group .
Methodological Notes
- Data Contradictions : Cross-validate using orthogonal techniques (e.g., SPR vs. ITC) and ensure ≥95% purity via HPLC before biological testing.
- Advanced Characterization : X-ray crystallography (if crystals are obtainable) or cryo-EM for target-binding visualization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
